1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol
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Overview
Description
1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with multiple functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine derivative: The initial step involves the synthesis of 4-ethylpiperazine from piperazine and ethyl bromide under basic conditions.
Attachment of the hydroxypropoxy group: The next step involves the reaction of the piperazine derivative with epichlorohydrin to introduce the hydroxypropoxy group.
Formation of the phenylmethylamino intermediate: The intermediate is then synthesized by reacting the hydroxypropoxy-piperazine compound with benzylamine.
Cyclohexanol core attachment: Finally, the phenylmethylamino intermediate is reacted with cyclohexanone under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce any double bonds present.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or hydrogenated products.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpiperazine
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Aminoethyl)piperazine
Uniqueness
1-[[[3-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[[3-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O3/c1-2-25-11-13-26(14-12-25)17-21(27)18-29-22-8-6-7-20(15-22)16-24-19-23(28)9-4-3-5-10-23/h6-8,15,21,24,27-28H,2-5,9-14,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHSLCIAWABNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCC3(CCCCC3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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